Tetradecylthioacetic acid
Overview
Description
Tetradecylthioacetic acid (TTA) is a modified fatty acid that has gained attention in research due to its unique chemical structure and potential therapeutic effects. It has been shown to have implications in lipid metabolism, inflammation, and oxidative stress, among other areas.
Synthesis Analysis
While specific synthesis methods for TTA are not detailed in the provided studies, the general approach to synthesizing modified fatty acids like TTA typically involves chemical modifications of existing fatty acids or their analogs. These modifications can introduce functional groups that alter the fatty acid's physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular structure of TTA is characterized by the presence of a thioacetic acid group attached to a long alkyl chain. This structural modification significantly impacts its biological activity, making it non-beta-oxidizable and influencing its interaction with various metabolic pathways.
Chemical Reactions and Properties
TTA's chemical properties are shaped by its thioacetic group, contributing to its antioxidant and anti-inflammatory actions. This compound interacts with reactive oxygen species, reducing lipid peroxidation and interacting with superoxide radicals, showcasing its potential as an antioxidant (Muna et al., 2000).
Physical Properties Analysis
The physical properties of TTA, such as its solubility and melting point, are not explicitly discussed in the provided literature. However, these properties would be influenced by the fatty acid's modified structure, affecting its behavior in biological systems and its application in research and therapy.
Chemical Properties Analysis
TTA exhibits unique chemical properties due to its synthetic structure. It has been shown to inhibit lipid peroxidation and interact with superoxide radicals, highlighting its potential as an antioxidant. Furthermore, TTA's effects on lipid metabolism are significant, with studies showing its capacity to alter lipid profiles and improve insulin sensitivity in animal models (L. Madsen et al., 2002).
Scientific Research Applications
Lipid Metabolism and Obesity : TTA is known for its hypolipidemic effects. Frøyland et al. (1996) reported that TTA reduces triacylglycerol secretion from rat hepatocytes, stimulating fatty acid oxidation and leading to hypolipidemic effects, mitochondrial, and peroxisome growth (Frøyland et al., 1996). Madsen et al. (2002) found that TTA prevents high-fat diet-induced adiposity and insulin resistance in rats, potentially due to increased hepatic fatty acid oxidation and ketogenesis (Madsen et al., 2002).
Antioxidant Defense : Wergedahl et al. (2008) demonstrated that long-term treatment with TTA improves antioxidant defense in obese rats by increasing hydrogen peroxide production and decreasing malondialdehyde, alongside modifying serum fatty acid profiles (Wergedahl et al., 2008).
Diabetes Management : Løvås et al. (2009) showed that TTA effectively reduces dyslipidemia in male patients with type 2 diabetes mellitus, possibly through dual PPAR/ activation and increased mitochondrial fatty acid oxidation (Løvås et al., 2009).
Cardiovascular Health : Vik et al. (2013) reported that TTA reduces atherosclerosis in apoE-/- mice by improving mitochondrial function and triggering triacylglycerol catabolism, independent of changes in plasma cholesterol (Vik et al., 2013). Pettersen et al. (2001) found that local delivery of TTA reduces coronary stenosis after angioplasty in minipigs, likely due to its antioxidant and anti-inflammatory properties (Pettersen et al., 2001).
Cancer Research : Yalçın et al. (2010) found that tetraiodothyroacetic acid (a derivative of TTA) effectively inhibits the growth of human follicular thyroid cell carcinoma in both a chick chorioallantoic membrane model and a mouse xenograft model (Yalçın et al., 2010).
Immunomodulation : Aukrust et al. (2003) indicated that TTA has potential immunomodulatory properties, which could benefit atherosclerotic disorders by reducing inflammation (Aukrust et al., 2003).
Psoriasis Treatment : Morken et al. (2011) suggested that TTA has both hypolipidemic and anti-inflammatory effects in psoriasis patients, indicating potential therapeutic benefits for a subgroup of these patients (Morken et al., 2011).
properties
IUPAC Name |
2-tetradecylsulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBCWPPBAWQYOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040759 | |
Record name | Tetradecylthioacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecylthioacetic acid | |
CAS RN |
2921-20-2 | |
Record name | Tetradecylthioacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2921-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Carboxymethylthio)tetradecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecylthioacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Tetradecylthio)acetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRADECYLTHIOACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZU5I25S2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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